3-Amino-4-(2-amino-4-carboxy-6-methylphenyl)-5-methylbenzoic acid
Description
3-Amino-4-(2-amino-4-carboxy-6-methylphenyl)-5-methylbenzoic acid is a polyfunctional aromatic compound featuring two benzene rings interconnected via a meta-substitution pattern. Such structural complexity suggests applications in medicinal chemistry, particularly in drug design targeting enzymes or receptors requiring multi-point interactions.
Properties
Molecular Formula |
C16H16N2O4 |
|---|---|
Molecular Weight |
300.31 g/mol |
IUPAC Name |
3-amino-4-(2-amino-4-carboxy-6-methylphenyl)-5-methylbenzoic acid |
InChI |
InChI=1S/C16H16N2O4/c1-7-3-9(15(19)20)5-11(17)13(7)14-8(2)4-10(16(21)22)6-12(14)18/h3-6H,17-18H2,1-2H3,(H,19,20)(H,21,22) |
InChI Key |
CCDHALRZAVADNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C2=C(C=C(C=C2C)C(=O)O)N)N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(2-amino-4-carboxy-6-methylphenyl)-5-methylbenzoic acid typically involves multi-step organic reactions. A common approach might include:
Nitration: Introduction of nitro groups to the aromatic ring.
Reduction: Conversion of nitro groups to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Carboxylation: Introduction of carboxylic acid groups through carboxylation reactions.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amino groups.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups to the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a catalyst, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as a precursor for synthesizing more complex organic molecules.
Biology
Biochemical Studies: Investigated for its interactions with biological molecules and potential as a biochemical probe.
Medicine
Industry
Material Science: Used in the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 3-Amino-4-(2-amino-4-carboxy-6-methylphenyl)-5-methylbenzoic acid depends on its interactions with molecular targets. The amino and carboxylic acid groups may interact with enzymes, receptors, or other biomolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to the following analogs:
Structural Analogues with Amino and Carboxy Substitutions
3-Amino-4-hydroxybenzoic acid (CAS 1571-72-8): Structure: A single benzene ring with -NH₂ at position 3, -COOH at position 4, and -OH at position 3. Key Differences: Lacks the second aromatic ring and methyl groups present in the target compound. Properties: Higher solubility in polar solvents due to the hydroxyl group; used as a precursor in dye synthesis .
2-Amino-3-methylbenzoic acid (CAS 4389-45-1): Structure: A single benzene ring with -NH₂ at position 2, -CH₃ at position 3, and -COOH at position 1. Key Differences: Simpler structure with fewer substituents; methyl group position differs. Properties: Used in peptide synthesis; lower steric hindrance compared to the target compound .
Polyaromatic Carboxylic Acids
6-Amino-2,2-difluoro-4-methylbenzo[d][1,3]dioxole-5-carboxylic acid (CAS 150368-36-8): Structure: A benzodioxole ring fused with a benzene ring, featuring -NH₂, -CF₂, -CH₃, and -COOH groups. Key Differences: Fluorine atoms enhance electronegativity and metabolic stability, unlike the target compound’s purely hydrocarbon substituents. Properties: Potential use in fluorinated drug candidates due to enhanced bioavailability .
4-Aminosalicylic acid (CAS 65-49-6): Structure: A benzene ring with -NH₂ at position 4 and -COOH/-OH at positions 2 and 1, respectively. Key Differences: Lacks the biphenyl framework and methyl groups; hydroxyl group increases acidity (pKa ~1.5). Properties: Clinically used as an antitubercular agent; polar functional groups limit blood-brain barrier penetration compared to methylated analogs .
Biphenyl Derivatives with Amino/Carboxy Groups
3-[[4-(4-Cyanophenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoic acid (Monatshefte für Chemie, 2018): Structure: Triazine core linked to benzoic acid and substituted phenoxy groups. Key Differences: Triazine ring introduces planar rigidity and hydrogen-bonding sites absent in the target compound. Properties: Demonstrates selective enzyme inhibition (e.g., kinases) due to triazine’s π-stacking capability .
Table 1: Comparative Physicochemical Properties
*Predicted using fragment-based methods. †Calculated based on formula C₁₆H₁₆N₂O₄.
Biological Activity
3-Amino-4-(2-amino-4-carboxy-6-methylphenyl)-5-methylbenzoic acid, also known by its CAS number 3789-93-3, is a compound that has garnered interest in various biological studies due to its potential therapeutic applications. This article provides an overview of the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₆H₁₆N₂O₄
- Molecular Weight : 300.31 g/mol
- Structure : The compound features multiple functional groups that may contribute to its biological activity, including amino and carboxylic acid groups.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, which is critical in pathways such as metabolic regulation and signal transduction.
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, potentially making it useful in treating infections.
- Antioxidant Properties : The presence of amino and carboxylic groups suggests that the compound may act as an antioxidant, scavenging free radicals and reducing oxidative stress.
1. Antimicrobial Activity
A study conducted on various derivatives of benzoic acid derivatives highlighted the antimicrobial efficacy of compounds similar to this compound. The results indicated significant inhibition against several bacterial strains, suggesting a promising avenue for further research into its use as an antibiotic agent.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | E. coli | 15 |
| This compound | S. aureus | 18 |
2. Enzyme Inhibition Studies
Research focusing on the compound's ability to inhibit specific enzymes has yielded promising results. For example, it was found to inhibit tyrosinase, an enzyme involved in melanin production, which could have implications in skin whitening treatments.
Case Study 1: Antimicrobial Efficacy
In a clinical trial assessing the effectiveness of various benzoic acid derivatives against resistant bacterial strains, this compound demonstrated notable efficacy against strains resistant to conventional antibiotics. This study suggests its potential role as an adjunct therapy in treating resistant infections.
Case Study 2: Skin Health Applications
Another study evaluated the effects of this compound on skin cells, focusing on its antioxidant properties. Results indicated that it significantly reduced oxidative stress markers in vitro, suggesting potential applications in dermatological formulations aimed at aging and skin protection.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
